molecular formula C13H19ClN4O3 B556301 Nalpha-Benzoyl-DL-arginine hydrochloride CAS No. 125652-40-6

Nalpha-Benzoyl-DL-arginine hydrochloride

Cat. No. B556301
M. Wt: 314.77 g/mol
InChI Key: LSLUHKRVLRTIBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nalpha-Benzoyl-DL-arginine hydrochloride, also known as DL-BAPNA, is a chromogenic substrate for proteolytic enzymes such as trypsin, amidase, and balterobin . It is used in biochemical research as a substrate for the detection and quantification of trypsin-like serine proteases .


Molecular Structure Analysis

The molecular formula of Nalpha-Benzoyl-DL-arginine hydrochloride is C19H22N6O4·HCl . The structure includes an arginine moiety, a benzoyl group, and a 4-nitroanilide group .


Chemical Reactions Analysis

Nalpha-Benzoyl-DL-arginine hydrochloride acts as a substrate for proteolytic enzymes such as trypsin, amidase, and balterobin . These enzymes hydrolyze DL-BAPNA at the bond between the arginine and the p-nitroaniline moieties, releasing the chromophore p-nitroaniline . This reaction can be detected by colorimetric analysis .


Physical And Chemical Properties Analysis

Nalpha-Benzoyl-DL-arginine hydrochloride is a white to light yellow to light brown powder . It is soluble in DMSO, with a solubility of 50 mg/mL . The compound has a molecular weight of 434.88 .

Scientific Research Applications

Alternative Pathway Therapy for Urea Cycle Disorders

Nalpha-Benzoyl-DL-arginine hydrochloride plays a role in alternative pathway therapy for urea cycle disorders, illustrating its significance in medical research and treatment protocols. This therapy involves the use of oral sodium phenylbutyrate, arginine supplements, or both, depending on the specific enzyme deficiency. It has been shown to decrease mortality and morbidity from these disorders, emphasizing the compound's potential in therapeutic applications. However, its effectiveness is limited and must be combined with dietary management, highlighting the need for continued innovation in treatment approaches (Batshaw, MacArthur, & Tuchman, 2001).

Deep Learning in Water Resources Research

While not directly related to the chemical properties of Nalpha-Benzoyl-DL-arginine hydrochloride, deep learning (DL) research represents a broader scientific application where such compounds could be relevant. DL has the potential to address challenges in water sciences, including data discoverability and hydrologic scaling. This indicates a transdisciplinary approach where chemical compounds might play a role in modeling and simulations for environmental sciences (Shen, 2017).

Dietary Arginine:Lysine Interaction for Poultry Diets

Research into the nutritional antagonism of arginine and lysine in poultry diets underscores the importance of Nalpha-Benzoyl-DL-arginine hydrochloride in animal nutrition. This compound could serve as a model for studying the optimal Arg:Lys ratio in dietary formulations, impacting poultry performance and providing insights into amino acid supplementation in animal feeds (Balnave & Barke, 2002).

Antihypertensive Activity of Fish Protein Hydrolysates

Nalpha-Benzoyl-DL-arginine hydrochloride may also find relevance in the study of biologically active peptides from fish protein hydrolysates, which exhibit antihypertensive activity. Such research highlights the potential of arginine-rich peptides in therapeutic applications, offering a pathway for the development of natural antihypertensive agents (Yathisha U.G. et al., 2019).

Viscosity Control of Protein Solution

The utility of Nalpha-Benzoyl-DL-arginine hydrochloride in controlling the viscosity of protein solutions for drug formulations underscores its significance in pharmaceutical research. This aspect is crucial for the development of high-concentration protein drugs, where managing viscosity can enhance therapeutic efficacy and stability (Hong, Iwashita, & Shiraki, 2017).

Safety And Hazards

The safety data sheet indicates that in case of fire, water spray, alcohol-resistant foam, dry chemical or carbon dioxide should be used . The substance can give rise to hazardous combustion products including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas . Firefighters are advised to wear self-contained breathing apparatus if necessary .

properties

IUPAC Name

(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3.ClH/c14-13(15)16-8-4-7-10(12(19)20)17-11(18)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H,17,18)(H,19,20)(H4,14,15,16);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLUHKRVLRTIBV-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595377
Record name N~2~-Benzoyl-N~5~-(diaminomethylidene)-L-ornithine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nalpha-Benzoyl-DL-arginine hydrochloride

CAS RN

125652-40-6
Record name N~2~-Benzoyl-N~5~-(diaminomethylidene)-L-ornithine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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